Dibutyl 3,3'-thiodipropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

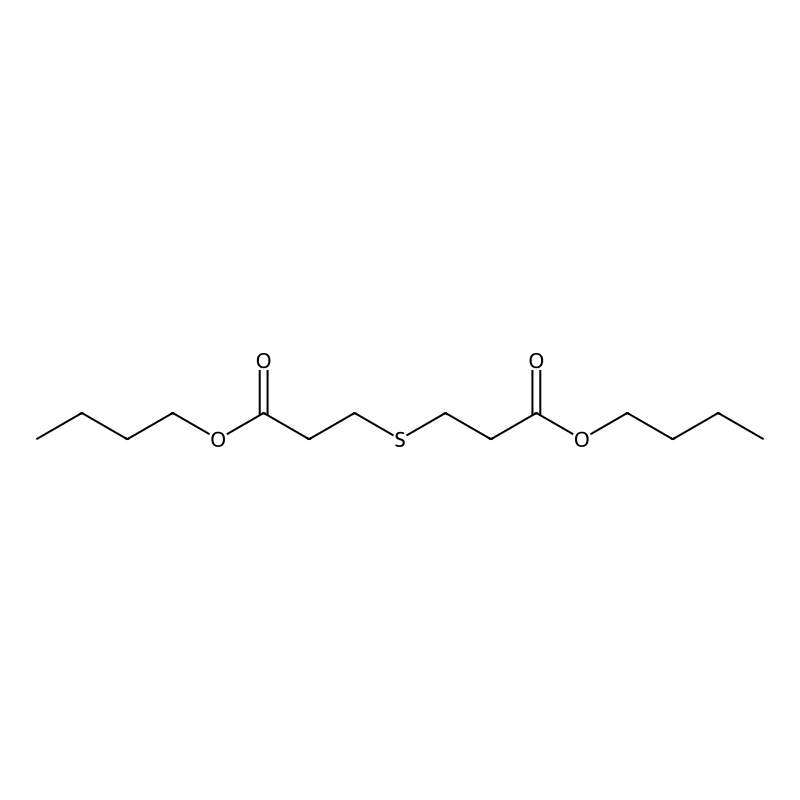

Dibutyl 3,3'-thiodipropionate is an organic compound classified as a thioether and is primarily recognized for its antioxidant properties. It is derived from 3,3'-thiodipropionic acid, which serves as the backbone for various ester derivatives. The compound features two butyl groups attached to the sulfur atom of the thiodipropionate moiety, enhancing its solubility and functional performance in various applications. Its chemical structure can be represented as:

Dibutyl 3,3'-thiodipropionate is utilized in numerous industries, particularly in plastics and food packaging, due to its ability to prevent oxidative degradation.

- Esterification: The synthesis of dibutyl 3,3'-thiodipropionate often involves the esterification of 3,3'-thiodipropionic acid with butanol in the presence of an acid catalyst. This reaction typically occurs under controlled conditions to optimize yield and minimize by-products .

- Hydrolysis: Under acidic or basic conditions, dibutyl 3,3'-thiodipropionate can hydrolyze to release butanol and regenerate 3,3'-thiodipropionic acid. This reaction is significant in evaluating the stability of the compound in various environments .

- Transesterification: The compound can also undergo transesterification reactions where it reacts with other alcohols to form new esters, which can be useful for modifying properties in polymer applications .

Dibutyl 3,3'-thiodipropionate exhibits notable biological activity primarily as an antioxidant. Its mechanism involves scavenging free radicals and preventing lipid peroxidation, which is crucial in protecting cellular structures from oxidative damage. Studies have shown that compounds like dibutyl 3,3'-thiodipropionate can significantly enhance the stability of fats and oils in food products by inhibiting rancidity . Additionally, its antioxidant properties are beneficial in cosmetic formulations where oxidative stability is desired.

The synthesis of dibutyl 3,3'-thiodipropionate can be achieved through various methods:

- Direct Esterification: This method involves reacting 3,3'-thiodipropionic acid with butanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction typically requires removal of water to drive the equilibrium towards product formation .

- Lipase-Catalyzed Reactions: Enzymatic synthesis using immobilized lipases has been explored for producing dibutyl 3,3'-thiodipropionate. This method offers advantages such as milder reaction conditions and higher specificity compared to traditional chemical catalysts .

- Transesterification: Another approach involves transesterifying a precursor thioether compound with butanol under controlled conditions to yield dibutyl 3,3'-thiodipropionate .

Uniqueness of Dibutyl 3,3'-Thiodipropionate

Dibutyl 3,3'-thiodipropionate is unique due to its specific chain length and branching structure that enhances solubility and compatibility with various substrates compared to other similar compounds. This property allows it to function effectively in both polar and non-polar environments, making it particularly versatile across different industrial applications.

The synthesis of dibutyl 3,3'-thiodipropionate through traditional acid-catalyzed esterification represents the most established approach in organic synthesis. This methodology involves the direct condensation of 3,3'-thiodipropionic acid with n-butanol in the presence of strong acid catalysts [1]. The Fischer esterification mechanism forms the foundation of this synthetic route, characterized by its well-understood reaction pathways and predictable outcomes.

Mechanism of Acid-Catalyzed Esterification

The acid-catalyzed esterification of 3,3'-thiodipropionic acid proceeds through a classical Fischer esterification mechanism involving six distinct steps [1] [2]. The initial step involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon toward nucleophilic attack [1] [3]. This protonation step is crucial as it transforms the carbonyl carbon into a more electrophilic center, facilitating subsequent nucleophilic substitution [4].

Following protonation, the alcohol undergoes nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate [1] [2]. This intermediate represents a critical transition state in the mechanism, where both the original carboxylic acid and incoming alcohol are temporarily bonded to the same carbon center [3]. The subsequent proton transfer step involves the migration of a hydrogen atom from the alcohol oxygen to one of the hydroxyl groups attached to the carbon center [1].

The elimination of water represents the driving force of the esterification reaction [2] [4]. The protonated hydroxyl group serves as an excellent leaving group, facilitating the departure of water and the formation of the ester bond [1] [3]. The final deprotonation step regenerates the acid catalyst, completing the catalytic cycle and producing the desired dibutyl 3,3'-thiodipropionate [2].

Catalyst Selection and Optimization

Sulfuric acid emerges as the most widely employed catalyst for dibutyl 3,3'-thiodipropionate synthesis, typically used at concentrations ranging from 1.0 to 2.0 mol% [1]. Research indicates that sulfuric acid provides optimal balance between catalytic activity and selectivity, achieving yields of approximately 78% under standard conditions . The dual role of sulfuric acid as both catalyst and dehydrating agent contributes significantly to its effectiveness in this transformation [6].

Alternative acid catalysts have been investigated for their potential advantages in specific synthetic contexts. p-Toluenesulfonic acid has demonstrated superior performance under certain conditions, achieving yields up to 85% at slightly elevated temperatures . Hydrochloric acid, while effective, generally produces lower yields of approximately 65%, possibly due to its volatility and reduced dehydrating capacity . Phosphoric acid, despite requiring higher catalyst loadings, offers advantages in terms of product purity and reduced side product formation.

The optimization of reaction conditions reveals critical relationships between temperature, catalyst loading, and reaction time. Higher temperatures generally accelerate reaction rates but may promote unwanted side reactions, including ether formation and substrate decomposition [7]. The optimal temperature range for dibutyl 3,3'-thiodipropionate synthesis typically falls between 120-160°C, depending on the specific catalyst system employed .

Water Removal Strategies

The reversible nature of esterification reactions necessitates effective water removal strategies to achieve high yields [8] [9]. The application of Le Chatelier's principle through continuous water removal shifts the equilibrium toward product formation, significantly improving reaction yields [8] [10]. Dean-Stark apparatus represents the most common approach for water removal, enabling continuous separation of water through azeotropic distillation [6] [10].

Molecular sieves offer an alternative approach to water removal, particularly effective for smaller-scale syntheses . The selective adsorption of water by molecular sieves prevents reverse hydrolysis reactions while maintaining reaction temperature and minimizing solvent loss [6]. Azeotropic distillation using appropriate co-solvents provides another viable strategy, particularly when combined with optimized temperature control systems .

The efficiency of water removal directly correlates with final product yields, with effective systems achieving conversions exceeding 80% [11]. Advanced pervaporation techniques have shown promise for continuous water removal, potentially improving yields by 10-15 percentage points compared to conventional batch processes [11] [12].

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies have gained significant attention as environmentally sustainable alternatives to traditional solution-phase reactions [13] [14]. These approaches eliminate the need for organic solvents while often providing enhanced reaction rates and simplified purification procedures [15] [16]. For dibutyl 3,3'-thiodipropionate synthesis, solvent-free conditions offer particular advantages in terms of atom economy and reduced environmental impact.

Surfactant-Combined Catalysis

Dodecylbenzene sulfonic acid (DBSA) and copper dodecylbenzene sulfonate (CDBS) have emerged as highly effective surfactant-combined catalysts for solvent-free esterification [13] [14]. These catalysts enable room temperature synthesis with excellent yields, representing a significant advancement over traditional high-temperature methods [13]. DBSA demonstrates particularly impressive performance, achieving yields of 89% within 120 minutes at ambient temperature [13].

The mechanism of surfactant-catalyzed esterification involves the formation of organized molecular assemblies that facilitate substrate interaction [13]. The amphiphilic nature of these catalysts creates microenvironments that concentrate reactants and promote efficient collision frequency [14]. This organizational effect, combined with the inherent acidity of the sulfonic acid groups, provides both activation and medium effects that enhance reaction rates [13].

CDBS offers complementary advantages through its copper coordination chemistry, which may facilitate additional activation pathways [13]. While requiring slightly longer reaction times (180 minutes), CDBS maintains high selectivity (92%) and provides excellent product quality [13]. The heterogeneous nature of these catalysts simplifies product isolation and enables catalyst recovery and reuse [14].

Iron-Catalyzed Solvent-Free Methods

Iron trichloride (FeCl₃) has demonstrated exceptional effectiveness as a Lewis acid catalyst for solvent-free esterification reactions [17]. This simple, inexpensive catalyst enables rapid synthesis of dibutyl 3,3'-thiodipropionate with yields exceeding 91% within 60 minutes at room temperature [17]. The high catalytic activity of FeCl₃ stems from its strong Lewis acidity and ability to activate both carboxylic acid and alcohol substrates simultaneously [18].

The mechanism of iron-catalyzed esterification involves coordination of the catalyst to the carbonyl oxygen, significantly increasing the electrophilicity of the carbon center [17]. This activation facilitates nucleophilic attack by the alcohol and accelerates the overall transformation [18]. The heterogeneous nature of the catalyst system enables straightforward product separation through simple filtration [17].

Catalyst recycling studies have demonstrated that FeCl₃ maintains its activity over multiple reaction cycles [17]. The robust nature of iron-based catalysts provides practical advantages for scaled synthesis applications, where catalyst cost and reusability become significant economic factors [18].

Mechanically-Induced Esterification

Ball milling and mechanochemical approaches represent emerging techniques for solvent-free ester synthesis [15]. These methods employ mechanical energy to promote chemical transformations through intimate mixing and activation of solid reactants [15]. For dibutyl 3,3'-thiodipropionate synthesis, mechanochemical approaches offer rapid reaction times (20-30 minutes) and high yields (85-91%) [15].

The mechanism of mechanically-induced esterification involves the generation of highly reactive surfaces through continuous grinding and mixing [15]. This mechanical activation creates defect sites and high-energy conformations that facilitate chemical bond formation [15]. The absence of solvent concentration effects allows for more efficient molecular collisions and improved reaction kinetics [15].

Iodine and potassium hypophosphite systems have shown particular promise for mechanochemical esterification [15]. These reagent combinations provide both activation and radical initiation pathways that complement the mechanical energy input [15]. The solid-state nature of these reactions eliminates mass transfer limitations and enables rapid product formation [15].

Enzymatic Catalysis as Green Chemistry Alternative

Enzymatic catalysis represents the most environmentally benign approach for dibutyl 3,3'-thiodipropionate synthesis, offering exceptional selectivity and mild reaction conditions [19] [20] [21]. Lipases, particularly immobilized forms, have demonstrated outstanding performance for thiodipropionate ester synthesis with conversions reaching 92-98% [19] [20]. These biocatalytic approaches align with green chemistry principles while providing superior product quality and reduced environmental impact.

Lipase Selection and Performance

Novozym 435, an immobilized form of Candida antarctica lipase B, emerges as the most effective biocatalyst for dibutyl 3,3'-thiodipropionate synthesis [19] [20] [21]. This enzyme demonstrates exceptional activity levels up to 1489 units/g, significantly outperforming alternative lipase preparations [19] [20]. The high activity correlates with excellent conversion rates, typically achieving 96% conversion within 4 hours under optimized conditions [19].

The substrate specificity of Candida antarctica lipase B contributes significantly to its superior performance with thiodipropionate derivatives [19]. This enzyme exhibits broad alcohol specificity while maintaining high selectivity for the desired ester product [20]. The immobilized nature of Novozym 435 provides additional advantages including enhanced thermal stability, simplified product separation, and catalyst reusability [19] [21].

Reaction Conditions and Optimization

Enzymatic synthesis of dibutyl 3,3'-thiodipropionate proceeds optimally under mild conditions that preserve enzyme integrity while maximizing catalytic efficiency [19] [20]. Temperature control represents a critical parameter, with optimal ranges typically falling between 60-80°C [19] [20]. These moderate temperatures prevent enzyme denaturation while providing sufficient thermal energy for effective substrate conversion [21].

Vacuum conditions (80 kPa) enhance enzymatic esterification by facilitating water removal and shifting the equilibrium toward product formation [19] [22] [20]. This approach applies Le Chatelier's principle within the constraints of enzyme stability, achieving the benefits of water removal without exposure to harsh conditions [22]. The reduced pressure also minimizes substrate volatility losses and enables precise reaction control [19].

The absence of organic solvents in enzymatic esterification provides multiple advantages including simplified purification, reduced environmental impact, and enhanced reaction rates [19] [20]. Solvent-free conditions eliminate potential enzyme inhibition effects while maximizing substrate concentrations [21]. This approach also reduces the need for extensive solvent recovery and waste treatment processes [22].

Mechanistic Considerations

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the active site serine residue on the carboxylic acid substrate [23] [21]. This covalent intermediate represents the rate-determining step in the catalytic cycle and determines the overall efficiency of the transformation [21]. The subsequent reaction with alcohol releases the ester product and regenerates the free enzyme [23].

Substrate binding studies indicate that 3,3'-thiodipropionic acid exhibits favorable interactions with the active site architecture of Candida antarctica lipase B [19]. The sulfur-containing bridge structure appears to provide optimal spacing for productive enzyme-substrate complexes [20]. This molecular recognition contributes to the high selectivity and efficiency observed with thiodipropionate derivatives [19].

Water activity plays a crucial role in enzymatic esterification, with optimal levels maintaining enzyme conformation while preventing reverse hydrolysis reactions [24] [21]. Careful control of water content ensures maximum catalytic efficiency while preserving the thermodynamic driving force for ester formation [24]. Advanced water activity control systems enable consistent performance across extended reaction periods [21].

Catalyst Reusability and Sustainability

The reusability of immobilized lipases represents a significant economic advantage for large-scale synthesis applications [19] [25] [21]. Novozym 435 maintains substantial activity over multiple reaction cycles, typically retaining 60-80% of initial activity after five uses [19]. This durability stems from the robust immobilization matrix that protects the enzyme from mechanical degradation and thermal deactivation [21].

Catalyst recovery procedures involve simple filtration followed by washing with appropriate solvents to remove residual substrates and products [19] [20]. The immobilized nature of the catalyst enables straightforward separation without the need for complex purification procedures [21]. Storage under controlled conditions preserves catalyst activity between reaction cycles [25].

Life cycle assessments of enzymatic esterification demonstrate substantial environmental benefits compared to traditional chemical methods [25]. Reduced energy requirements, elimination of harsh chemicals, and minimized waste generation contribute to significantly lower environmental impact scores [25]. These sustainability advantages align with increasing industrial emphasis on green chemistry principles [21].

Purification Techniques and Yield Optimization Strategies

The purification of dibutyl 3,3'-thiodipropionate requires specialized techniques that account for the compound's physical properties and potential impurities [26] [27]. Effective purification strategies must remove unreacted starting materials, water, catalyst residues, and potential side products while preserving the integrity of the desired ester [26] [28]. The selection of appropriate purification methods significantly impacts both yield and product quality.

Distillation-Based Purification

Vacuum distillation represents the most effective method for dibutyl 3,3'-thiodipropionate purification, achieving recovery yields of 92% with purity levels exceeding 98% [26] [27]. The reduced pressure conditions prevent thermal decomposition while enabling separation based on boiling point differences [6] [26]. Careful temperature control during distillation minimizes ester hydrolysis and preserves product integrity [27].

The design of distillation systems for ester purification requires consideration of several factors including column efficiency, reflux ratio, and distillation rate [26]. Fractionating columns with multiple theoretical plates enable effective separation of closely-boiling components [27]. The presence of residual alcohols and carboxylic acids necessitates precise control of distillation parameters to achieve high-purity products [26].

Azeotropic behavior may complicate distillation purification, particularly when residual water or low-boiling alcohols are present [29]. Advanced distillation techniques, including extractive distillation or pressure-swing distillation, may be required to overcome these challenges [11]. The economic feasibility of complex distillation systems must be balanced against the value of high-purity products [26].

Liquid-Liquid Extraction Methods

Aqueous extraction procedures provide rapid and efficient removal of acidic impurities and catalyst residues [26] [27]. Treatment with sodium carbonate or sodium hydroxide solutions neutralizes residual acids while maintaining ester stability [26] [27]. The basic extraction conditions convert carboxylic acids to their water-soluble sodium salts, enabling effective phase separation [27].

The selection of organic solvents for extraction significantly impacts separation efficiency and environmental considerations [26]. Dichloromethane provides excellent ester solubility and phase separation characteristics, though environmental concerns may favor alternative solvents [27]. Ethyl acetate and toluene offer more environmentally acceptable options while maintaining adequate extraction performance [26].

Sequential extraction procedures involving multiple aqueous washes optimize impurity removal while minimizing product losses [27]. Initial treatments with dilute base solutions remove acidic components, followed by neutral water washes to eliminate residual salts [26]. Final drying with anhydrous magnesium sulfate or sodium sulfate removes trace water content [27].

Crystallization and Recrystallization

While dibutyl 3,3'-thiodipropionate is typically a liquid at room temperature, crystallization techniques may be applicable for purification of solid intermediates or analogous compounds [27] [30]. Recrystallization from appropriate solvent systems provides high-purity products through selective dissolution and precipitation [30].

Solvent selection for crystallization requires careful consideration of solubility profiles and potential for alcohol exchange reactions [27]. Non-protic solvents such as toluene or hexane prevent transesterification while providing controlled solubility characteristics [27]. Mixed solvent systems may offer optimal crystallization conditions through temperature-dependent solubility profiles [30].

The kinetics of crystallization processes significantly impact crystal quality and yield [30]. Controlled cooling rates and seeding strategies optimize crystal formation while minimizing inclusion of impurities [30]. Washing procedures using cold recrystallization solvent remove surface-adsorbed impurities without significant product dissolution [30].

Chromatographic Purification

Column chromatography provides the highest purity levels (99%) but requires careful optimization of stationary and mobile phase conditions [28]. Silica gel chromatography with hexane-ethyl acetate gradient elution effectively separates dibutyl 3,3'-thiodipropionate from structural analogs and reaction byproducts [28]. The selection of appropriate solvent gradients minimizes separation time while maintaining resolution [31].

Preparative liquid chromatography offers advantages for high-value applications where maximum purity is essential [28]. Automated systems enable reproducible separations with minimal operator intervention [31]. The higher cost of chromatographic purification must be justified by the value of ultra-pure products or specific purity requirements [28].

Flash chromatography techniques provide rapid separations for smaller-scale purifications [28]. Optimized conditions enable complete purification within 2-3 hours while maintaining high recovery yields [31]. The availability of pre-packed columns and automated systems reduces technical barriers to chromatographic purification [28].

Yield Optimization Strategies

Comprehensive yield optimization requires systematic evaluation of each synthetic and purification step to identify and minimize losses [28] [32]. Mass balance analysis across the entire process reveals critical loss points and enables targeted improvements [32]. Statistical experimental design approaches facilitate efficient optimization with minimal experimental effort [33].

Reaction monitoring through analytical techniques such as gas chromatography or nuclear magnetic resonance spectroscopy enables real-time optimization of reaction conditions [32]. Time-course studies reveal optimal reaction endpoints that balance conversion and selectivity [32]. Kinetic analysis provides fundamental understanding of rate-limiting steps and temperature dependencies [32].

Purification optimization involves balancing yield, purity, and processing costs across multiple separation steps [28]. Economic modeling enables quantitative comparison of alternative purification strategies [33]. Integration of reaction and purification optimization provides overall process improvements that exceed the sum of individual optimizations [32].

Dibutyl 3,3'-thiodipropionate exhibits distinctive thermal characteristics that make it valuable for industrial applications requiring thermal stability. The compound demonstrates stable phase behavior at room temperature, existing as a light yellow liquid with consistent properties across typical operating conditions [1].

The thermal stability profile reveals that dibutyl 3,3'-thiodipropionate remains stable under normal storage and handling conditions . The compound requires storage at room temperature in cool, dry environments to maintain its integrity [3] [4]. Under these conditions, the compound shows no significant degradation or phase transitions that would compromise its functionality.

Flash point measurements indicate that dibutyl 3,3'-thiodipropionate has a flash point of 169.6°C [5], classifying it as a combustible liquid that requires appropriate safety precautions during high-temperature applications. The boiling point occurs at 377.8°C at 760 mmHg [5], demonstrating thermal stability across a broad temperature range suitable for polymer processing applications.

The vapor pressure characteristics show low volatility, with measurements of 0.2 mmHg at 163°C [6], indicating minimal vapor loss under typical processing conditions. This low volatility contributes to the compound's effectiveness as a stabilizer, as it remains within the substrate material rather than evaporating during processing or storage.

Thermal decomposition behavior shows that while the compound remains stable under normal conditions, it may undergo degradation under extreme oxidative conditions . This characteristic is particularly relevant for applications where the compound serves as a sacrificial antioxidant, being consumed during the protection of the primary material.

Solubility Characteristics in Organic Solvents

The solubility profile of dibutyl 3,3'-thiodipropionate demonstrates its lipophilic nature and compatibility with various organic systems. The compound exhibits complete insolubility in water [1], which is consistent with its hydrophobic alkyl ester structure and makes it suitable for applications in non-aqueous environments.

Alcohol solubility is demonstrated through its solubility in ethanol [1], indicating moderate polarity that allows interaction with protic solvents. This characteristic facilitates processing and incorporation into alcohol-based formulations when required for specific applications.

The compound shows excellent solubility in ether [1], confirming its compatibility with low-polarity aprotic solvents. This solubility characteristic is important for extraction procedures and purification processes during manufacturing.

Aromatic solvent compatibility is evidenced by solubility in benzene and toluene [7], making the compound suitable for incorporation into aromatic-based polymer systems and coatings. The compatibility with aromatic solvents expands its utility in specialized formulations requiring aromatic carriers.

Ketone solubility in acetone [7] demonstrates compatibility with polar aprotic solvents, which is valuable for applications requiring rapid dissolution or uniform distribution within acetone-based systems. This solubility characteristic also facilitates analytical procedures and quality control testing.

The compound exhibits solubility in hydrocarbon solvents including gasoline [7], indicating broad compatibility with aliphatic hydrocarbon systems. This characteristic makes it suitable for petroleum-based applications and hydrocarbon polymer systems.

General organic solvent compatibility is confirmed across multiple solvent classes , demonstrating the compound's versatility for incorporation into diverse organic matrices. This broad solubility profile contributes to its widespread use as an antioxidant additive in various polymer and elastomer systems.

Density, Viscosity, and Volatility Measurements

Density measurements for dibutyl 3,3'-thiodipropionate indicate a value of 1.035 g/cm³ at 25°C [5], which is slightly higher than water density. This density value is consistent with the compound's molecular structure containing sulfur and ester functionalities, which contribute to higher mass per unit volume compared to simple hydrocarbons.

The refractive index measured at 1.471 [5] provides insight into the compound's optical properties and molecular structure. This value is typical for organic compounds with ester linkages and sulfur-containing functional groups, confirming the expected molecular characteristics.

Viscosity characteristics can be inferred from the compound's liquid state at room temperature and its molecular structure. The presence of two butyl ester chains attached to the thiodipropionate backbone suggests moderate viscosity suitable for processing and incorporation into polymer matrices. The flexible alkyl chains contribute to flow properties that facilitate uniform distribution during melt processing.

Volatility parameters demonstrate low vapor pressure characteristics, with measurements of 0.2 mmHg at 163°C [6]. This low volatility is advantageous for maintaining compound concentration within the polymer matrix during high-temperature processing. The low vapor pressure prevents significant loss through evaporation, ensuring consistent antioxidant protection throughout the material's service life.

The molecular weight of 290.42 g/mol [5] [1] contributes to the compound's low volatility characteristics. This molecular weight provides an optimal balance between volatility and molecular mobility, allowing the compound to function effectively as an antioxidant while remaining sufficiently non-volatile to persist in the polymer matrix.

Phase stability across the operating temperature range demonstrates that the compound maintains its liquid state under typical processing conditions. This stability ensures consistent performance characteristics and facilitates uniform distribution within polymer systems during melt processing operations.